Trifluoroacetaldehyde ethyl hemiacetal

Descripción general

Descripción

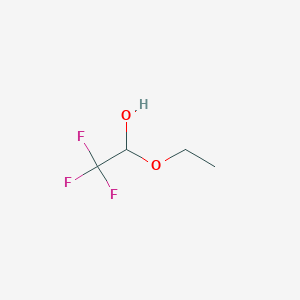

Trifluoroacetaldehyde ethyl hemiacetal (CF$3$CH(OH)OCH$2$CH$3$) is a stable, commercially available derivative of trifluoroacetaldehyde (fluoral). It serves as a versatile reagent in organic synthesis, particularly for introducing the trifluoromethyl (CF$3$) group into target molecules. Its stability under ambient conditions makes it preferable over gaseous fluoral. Key applications include:

- Aldol Reactions: High-yielding synthesis of β-hydroxy-β-trifluoromethyl ketones via reactions with enamines or imines .

- Pharmaceutical Intermediates: Used in synthesizing trifluoromethylated compounds, such as protease inhibitors for SARS-CoV .

- Organocatalysis: Enables asymmetric aldol reactions for chiral trifluoromethylated alcohols .

Mecanismo De Acción

Trifluoroacetaldehyde ethyl hemiacetal, also known as Fluoral ethyl hemiacetal or 1-Ethoxy-2,2,2-trifluoroethanol, is a fluorinated derivative of acetaldehyde . This compound has a variety of applications in the field of organic chemistry .

Target of Action

The primary target of this compound is organic compounds where it is used to introduce trifluoromethyl groups . The trifluoromethyl group is a functional group in organic chemistry with the formula -CF3. The introduction of this group into organic compounds can significantly alter their chemical and physical properties.

Mode of Action

This compound is highly electrophilic . This means it has a tendency to attract electrons and form bonds with nucleophilic (electron-rich) compounds. This property allows it to react with a variety of organic compounds and introduce trifluoromethyl groups into them .

Pharmacokinetics

It is known that the compound is a gas at room temperature and forms a hydrate upon contact with water . This suggests that it may be rapidly absorbed and distributed in the body. The presence of the trifluoromethyl group may also influence its metabolic stability and excretion.

Result of Action

The primary result of the action of this compound is the introduction of trifluoromethyl groups into organic compounds . This can significantly alter the properties of these compounds, potentially leading to changes in their biological activity. For example, the introduction of a trifluoromethyl group can increase the lipophilicity of a compound, potentially enhancing its ability to cross biological membranes and interact with intracellular targets.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of water can lead to the formation of a hydrate . Additionally, the compound’s high reactivity and tendency to polymerize means that it must be stored under specific conditions to prevent degradation .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can react with various enamines in hexane at room temperature to give the corresponding β-hydroxy-β-trifluoromethyl ketones . This suggests that Trifluoroacetaldehyde ethyl hemiacetal may interact with certain enzymes and proteins that facilitate these reactions.

Molecular Mechanism

It is known to be involved in the preparation of α-trifluoromethylated alcohols . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 104-105 °C and a density of 1.221 g/mL at 25 °C . This suggests that it may have certain stability and degradation characteristics over time.

Metabolic Pathways

Given its role in the preparation of α-trifluoromethylated alcohols, it may interact with certain enzymes or cofactors involved in these metabolic processes .

Actividad Biológica

Trifluoroacetaldehyde ethyl hemiacetal (TFAE), with the molecular formula , is a compound of significant interest in organic chemistry due to its unique properties and reactivity. This article delves into its biological activity, synthesis, and applications, supported by research findings and case studies.

- Molecular Weight: 144.09 g/mol

- Density: 1.240 g/mL

- Boiling Point: 104°C to 105°C

- Flash Point: 39°C

TFAE is characterized by the presence of a trifluoromethyl group, which significantly alters its chemical behavior compared to non-fluorinated analogs. This modification often enhances the biological activity of compounds, making TFAE a valuable building block in medicinal chemistry.

Synthesis and Reactivity

TFAE has been shown to react effectively with enamines and imines, leading to the formation of various biologically active compounds. For example, it reacts with enamines derived from different ketones to yield beta-hydroxy-beta-trifluoromethyl ketones in high yields . This reaction pathway is crucial for synthesizing complex molecules that exhibit biological activity.

Table 1: Reaction Outcomes of TFAE with Enamines

| Reactant Type | Product Type | Yield |

|---|---|---|

| Enamines | Beta-hydroxy-beta-trifluoromethyl ketones | High |

| Imines | Beta-hydroxy-beta-trifluoromethyl ketones | Good to Excellent |

Case Studies

- Synthesis of Trifluoromethylated Alcohols : A study demonstrated that TFAE can be treated with various enamines to produce 2-substituted 3-trifluoromethyl-1,3-diols. The process involved hydrolysis followed by reduction, yielding products with fair to good diastereoselectivities .

- Enantioselective Reactions : The compound has also been utilized in enantioselective hydrogenation processes where it plays a role in synthesizing chiral alcohols. These chiral intermediates are essential for developing pharmaceuticals with specific biological activities .

Research Findings

Recent studies have highlighted the versatility of TFAE in synthesizing fluorinated compounds that possess enhanced biological properties. For instance:

- Antimicrobial Activity : Compounds derived from TFAE have shown promising antimicrobial properties, making them potential candidates for drug development .

- Catalytic Applications : TFAE-derived compounds have been utilized as catalysts in asymmetric synthesis, demonstrating their utility in creating enantiomerically pure substances that are vital in pharmaceutical applications .

Aplicaciones Científicas De Investigación

Synthesis of Trifluoromethylated Compounds

TFAE serves as a key intermediate in the synthesis of various trifluoromethylated compounds, particularly β-hydroxy-β-trifluoromethyl ketones. The synthesis typically involves the reaction of TFAE with enamines or imines derived from methyl ketones, yielding high reaction yields.

Case Study: Regioselective Synthesis

A notable study demonstrated the regioselective synthesis of β-hydroxy-β-trifluoromethyl ketones using TFAE. The reaction was carried out with an equimolar amount of enamines from various methyl ketones, resulting in excellent yields. This method highlights TFAE's efficiency in producing complex organic molecules with trifluoromethyl groups, which are valuable in pharmaceuticals and agrochemicals .

Preparation of α-Trifluoromethylated Alcohols

TFAE is also utilized for the preparation of α-trifluoromethylated alcohols, which have applications in medicinal chemistry. The compound facilitates the formation of these alcohols through various synthetic pathways, contributing to the development of antifungal and antitumor agents.

Data Table: Applications in Medicinal Chemistry

| Compound | Application | Yield (%) | References |

|---|---|---|---|

| β-Hydroxy-β-trifluoromethyl ketones | Antitumor agents | 85-95 | |

| α-Trifluoromethylated alcohols | Antifungal agents | 80-90 |

Industrial Applications

In industrial settings, TFAE is valued for its role in synthesizing trifluoromethylated amino compounds. These compounds are crucial for developing agrochemicals and pharmaceuticals due to their unique properties imparted by the trifluoromethyl group.

Case Study: Agrochemical Synthesis

Research has shown that TFAE can be effectively used to synthesize several agrochemical intermediates, enhancing crop protection formulations. The trifluoromethyl group significantly improves the biological activity and stability of these compounds .

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted methods for utilizing TFAE in organic synthesis. This approach enhances reaction rates and yields while reducing reaction times, making it a valuable technique in both academic and industrial laboratories.

Data Table: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Conventional Synthesis | Well-established protocols | Longer reaction times |

| Microwave-Assisted Synthesis | Faster reactions, higher yields | Requires specialized equipment |

Safety Data Overview

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic protocols for trifluoroacetaldehyde ethyl hemiacetal, and how do reaction conditions influence yields?

this compound is typically synthesized via reactions of trifluoroacetaldehyde with ethanol under controlled conditions. For example, in the synthesis of trifluoromethyl ketones, it reacts with arylhydrazines using K₂CO₃ as a catalyst under neat conditions at 50–60°C for 3 hours, followed by ambient temperature for 25.5 hours, yielding 45–90% . Key variables include stoichiometric ratios (e.g., 1.27 equiv. of hemiacetal), temperature gradients, and catalyst selection. Lower temperatures (<60°C) minimize decomposition, while prolonged reaction times improve conversion.

Q. Q2. How is this compound characterized analytically, and what are common decomposition pathways?

Analytical characterization involves NMR (¹⁹F and ¹H), IR, and elemental analysis (±0.4% for C, H, N). Dehydration is a major decomposition pathway, particularly under heating or acidic conditions, leading to trifluoroacetaldehyde release . Stability studies recommend storage at 0–6°C in inert atmospheres to suppress hydrolysis .

Q. Q3. What are the typical applications of this compound in fluorinated compound synthesis?

It serves as a masked form of trifluoroacetaldehyde, enabling safer handling in nucleophilic additions, aldol reactions, and cross-couplings. For instance, it reacts with enamines or silyl enolates to form β-hydroxy-β-trifluoromethyl ketones, critical intermediates in pharmaceuticals and agrochemicals .

Advanced Research Questions

Q. Q4. How does this compound participate in enantioselective catalysis, and what factors govern stereoselectivity?

In asymmetric aldol reactions, chiral catalysts like L-prolinamide induce high enantioselectivity (up to 88% ee) by stabilizing transition states through hydrogen bonding and steric effects. Pyrrolidine outperforms piperidine due to faster enamine formation, a rate-determining step in catalytic cycles . Solvent polarity and temperature further modulate selectivity; non-polar solvents (e.g., DCE) enhance stereocontrol .

Q. Q5. What methodological challenges arise when using this compound in palladium-catalyzed carboetherification?

In Pd-catalyzed carboetherification of allyl amines, in situ tether formation with the hemiacetal requires precise stoichiometry (1.35 equiv.) and degassed solvents to prevent oxidative deactivation of Pd²⁺. Competing pathways, such as β-hydride elimination, are suppressed by using bulky ligands (DPEPhos) and Cs₂CO₃ as a base . GC-MS or LC-MS monitoring is essential to optimize tether stability and product regioselectivity .

Q. Q6. How do data contradictions arise in studies of hemiacetal reactivity, and how can they be resolved?

Contradictions often stem from differing hemiacetal forms (ethyl vs. methyl) or hydration states. For example, trifluoroacetaldehyde methyl hemiacetal exhibits faster hydrolysis rates than its ethyl counterpart due to reduced steric hindrance . Discrepancies in catalytic efficiency (e.g., pyrrolidine vs. piperidine) are resolved by kinetic studies and DFT calculations to identify transition-state barriers .

Q. Q7. What strategies optimize the chemoselectivity of NHC-catalyzed cross acyloin condensations with aromatic aldehydes?

N-Heterocyclic carbene (NHC) catalysts enable chemoselective crossed acyloin condensations by suppressing self-condensation of aromatic aldehydes. Key factors include:

- Substrate ratio : Excess this compound (2:1) drives cross-coupling .

- Catalyst design : Bulky NHCs (e.g., BAC) sterically block homodimerization .

- Reaction monitoring : Real-time IR or NMR tracks intermediate Breslow enolate formation .

Q. Q8. What are the safety and handling protocols for this compound in large-scale reactions?

The compound is classified as hazardous (UN 1993) due to flammability and decomposition risks. Storage at 0–6°C in amber glass under argon is mandatory . Large-scale syntheses avoid isolating free trifluoroacetaldehyde by using hemiacetals directly, as described in Hoechst’s industrial process with tetraalkoxyl silanes .

Q. Emerging Research Directions

Q. Q9. How can this compound enable synthesis of fluorinated analogs of bioactive molecules?

It facilitates the introduction of CF₃ groups into glutamic acid analogs (e.g., DL-4,4-difluoroglutamic acid) via nitroaldol reactions, enhancing metabolic stability in drug candidates . Recent work explores its use in fluoral-containing antiviral agents, leveraging the CF₃ group’s electron-withdrawing effects to improve binding affinity .

Q. Q10. What computational tools aid in predicting reactivity and selectivity of this compound in complex systems?

DFT calculations (e.g., B3LYP/6-31G*) model transition states in aldol reactions, predicting regioselectivity and enantioselectivity trends. Machine learning algorithms trained on reaction databases (e.g., Reaxys) optimize catalyst-substrate pairs for novel transformations .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Difluoroacetaldehyde Ethyl Hemiacetal (CF$2$HCH(OH)OCH$2$CH$_3$)

- Reactivity : Participates in similar aldol reactions but yields β-hydroxy-β-difluoromethyl ketones.

- Yield : Moderate (60–75%) compared to trifluoroacetaldehyde ethyl hemiacetal (>80%) under identical conditions .

- Electronic Effects : Reduced electron-withdrawing capacity of CF$2$H vs. CF$3$ leads to slower reaction kinetics .

Pentafluoropropionaldehyde (CF$3$CF$2$CHO)

- Application : Generates β-pentafluoropropyl ketones but requires harsh conditions (e.g., elevated temperatures).

- Yield : Lower (50–65%) due to steric hindrance from the larger CF$3$CF$2$ group .

- Stability : Less stable than hemiacetal derivatives, necessitating in situ generation .

Trifluoroacetaldehyde Methyl Hemiacetal (CF$3$CH(OH)OCH$3$)

- Synthetic Utility : Used in xanthate synthesis for RAFT/MADIX polymerization agents .

- Reactivity : Similar to the ethyl variant but with marginally lower yields (70–85%) due to reduced solubility in organic solvents .

- Physicochemical Properties : Higher volatility (bp 90–92°C) compared to the ethyl derivative (bp 120–122°C) .

Reaction-Specific Comparisons

Aldol Reactions with Enamines/Imines

Organocatalytic Asymmetric Aldol Reactions

| Compound | Catalyst | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | L-Proline | 85–92% | 70–88 | |

| Chloral (CCl$_3$CHO) | Chiral imines | 75–80% | 65–75 |

Mechanistic and Stability Considerations

- Hemiacetal vs. Hydrate : The ethyl hemiacetal form is more stable and easier to handle than trifluoroacetaldehyde hydrate, which requires anhydrous conditions .

- Fluorine Effects: The CF$_3$ group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic additions compared to non-fluorinated analogs .

- Solubility: Ethyl hemiacetal’s solubility in both polar and non-polar solvents broadens its utility in diverse reaction media .

Propiedades

IUPAC Name |

1-ethoxy-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXJPQNHFFMLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870536 | |

| Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-27-2 | |

| Record name | Trifluoroacetaldehyde ethyl hemiacetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetaldehyde ethyl hemiacetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2,2,2-trifluoroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.